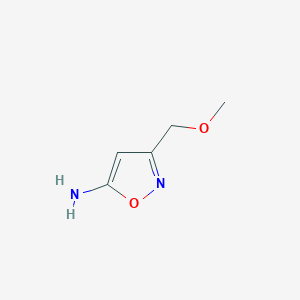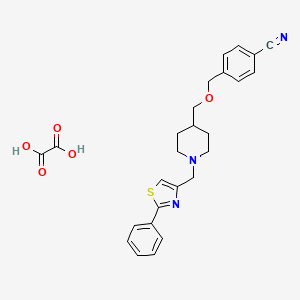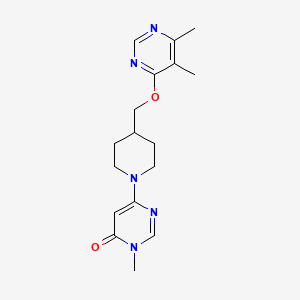
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Tubercular Activities
N-(3,4-difluorophenyl)-6-methyl-2-(piperidin-1-ylcarbonyl)quinolin-4-amine and its derivatives have shown significant anti-tubercular activities. For instance, derivatives like mefloquine have demonstrated important activities against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis. These findings are supported by studies reporting minimum inhibitory concentrations indicating strong anti-tubercular effects (Wardell et al., 2011).
Antimalarial Potential
This compound and its derivatives have been found to possess considerable antimalarial properties. Research into novel quinoline-pyrazolopyridine hybrids, for example, demonstrated significant activity against Plasmodium falciparum, a parasite responsible for malaria. These findings highlight the potential of these compounds in the development of new antimalarial drugs (Saini et al., 2016).
Applications in Organometallic Chemistry
This chemical also finds application in the field of organometallic chemistry. Compounds containing this moiety have been used in creating new metal complexes. These complexes have been studied for their structure and potential reactivity, opening up possibilities for their use in various chemical processes and applications (Bortoluzzi et al., 2011).
Fluorescence and Sensing Applications
Derivatives of this compound have been explored for their fluorescence properties. For instance, novel fluorescent dyes based on the pyrazoloquinoline skeleton, which include elements of this chemical structure, have been synthesized. These compounds demonstrate potential as sensors for detecting small inorganic cations, an application that could be significant in various analytical and biochemical assays (Mac et al., 2010).
Antibacterial and Antifungal Applications
Compounds with this moiety have been synthesized and evaluated for their antibacterial and antifungal activities. The structural modifications in these compounds impact their activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ashok et al., 2014).
Propiedades
IUPAC Name |
2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-5-7-15(8-6-14)12-24-19(28)13-31-23-25-20-17-11-16(30-4)9-10-18(17)26(2)21(20)22(29)27(23)3/h5-11H,12-13H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFFXJYHWGNJBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dimethylfuro[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-8(7H)-one](/img/structure/B2407469.png)



![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2407490.png)
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
